beta-Casomorphin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

β-Casomorphin ist ein Opioidpeptid, das aus der Verdauung des Milchproteins Kasein gewonnen wird. Es wird hauptsächlich aus der β-Kasein-Fraktion von Kuh- und Muttermilch während der gastrointestinalen Verdauung freigesetzt. β-Casomorphin zeigt eine morphinähnliche Aktivität und bindet an Opioidrezeptoren im Körper, wodurch verschiedene physiologische Prozesse beeinflusst werden .

Vorbereitungsmethoden

β-Casomorphin wird durch enzymatische Verdauung von β-Kasein hergestellt. Dieser Prozess beinhaltet die Verwendung proteolytischer Enzyme wie Pepsin, Trypsin, Chymotrypsin, Elastase, Leucinaminopeptidase und Carboxypeptidase . Die Verdauung kann auf natürliche Weise im Magen-Darm-Trakt stattfinden oder in vitro simuliert werden. Industrielle Produktionsverfahren umfassen die Fermentation von Milch oder die Verwendung spezifischer Enzymkationen, um β-Casomorphin aus β-Kasein freizusetzen .

Analyse Chemischer Reaktionen

β-Casomorphin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: β-Casomorphin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Peptide führt.

Reduktion: Reduktionsreaktionen können die Peptidbindungen innerhalb von β-Casomorphin verändern, wodurch seine Struktur und Aktivität verändert werden.

Substitution: Substitutionsreaktionen können an bestimmten Aminosäureresten auftreten, was zur Bildung modifizierter Peptide führt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und spezifische Enzyme.

Wissenschaftliche Forschungsanwendungen

β-Casomorphin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: β-Casomorphin wird hinsichtlich seiner chemischen Eigenschaften und Wechselwirkungen mit anderen Molekülen untersucht.

Wirkmechanismus

β-Casomorphin übt seine Wirkung durch Bindung an Opioidrezeptoren, insbesondere die μ-Opioidrezeptoren, im Körper aus . Diese Bindung löst eine Kaskade molekularer Ereignisse aus, die verschiedene physiologische Prozesse beeinflussen, darunter Schmerzmodulation, Immunantwort und Magen-Darm-Funktion . Die Wechselwirkung des Peptids mit Opioidrezeptoren ähnelt der von Morphin, was zu seiner morphinähnlichen Aktivität führt .

Wissenschaftliche Forschungsanwendungen

Beta-Casomorphin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its chemical properties and interactions with other molecules.

Wirkmechanismus

Beta-Casomorphin exerts its effects by binding to opioid receptors, specifically the mu-opioid receptors, in the body . This binding triggers a cascade of molecular events that influence various physiological processes, including pain modulation, immune response, and gastrointestinal function . The peptide’s interaction with opioid receptors is similar to that of morphine, leading to its morphine-like activity .

Vergleich Mit ähnlichen Verbindungen

β-Casomorphin gehört zu einer Gruppe von Peptiden, die als Casomorphine bekannt sind und aus der Verdauung von Kasein gewonnen werden. Ähnliche Verbindungen umfassen:

β-Casomorphin-5: Ein weiteres Opioidpeptid mit ähnlichen Eigenschaften, aber einer anderen Aminosäuresequenz.

β-Casomorphin-7: Das am häufigsten vorkommende und untersuchte Casomorphin, bekannt für seine lang anhaltende Wirkung.

α-Casomorphin: Abgeleitet von α-Kasein, mit unterschiedlichen strukturellen und funktionellen Eigenschaften. β-Casomorphin ist aufgrund seiner spezifischen Aminosäuresequenz und seiner Fähigkeit, mit hoher Affinität an Opioidrezeptoren zu binden, einzigartig.

Eigenschaften

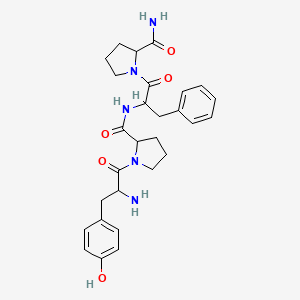

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXZIUREIDSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868285 |

Source

|

| Record name | Tyrosylprolylphenylalanylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-2-(6-nitro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794661.png)

![(1R,4R)-2-[5-hydroxy-3-pyridinyl]-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794670.png)

![(1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794675.png)

![(1S,4S)-2-(5-aminomethyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794683.png)

![2-(6-Chloro-5-methoxypyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794690.png)

![10-O-[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 1-O-[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] decanedioate](/img/structure/B10794713.png)

![6-(6-Chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane](/img/structure/B10794716.png)

![8-Ethoxy-3-iodo-benzo[e]pyrazolo[5,1-c][1,2,4]triazine 5-oxide](/img/structure/B10794724.png)

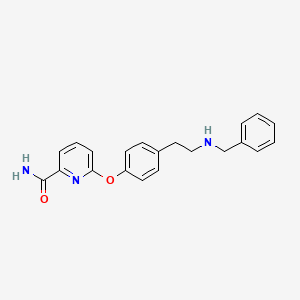

![N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine](/img/structure/B10794745.png)

![(2R)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(methylamino)propan-2-ol](/img/structure/B10794748.png)